Chlorantine yellow
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Overview
Description
Chlorantine yellow is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant yellow color and is utilized in biological experiments, textile dyeing, and other fields. The chemical structure of this compound is represented by the molecular formula C28H16N4Na4O16S4, and it has a molecular weight of 884.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorantine yellow can be synthesized through various chemical reactions involving aromatic compounds and sulfonation processes. One common method involves the reaction of aromatic amines with sulfonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the dye. The final product is then dried and packaged for distribution. The industrial production methods are designed to maximize yield and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Chlorantine yellow undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often performed in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are conducted under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chlorantine yellow has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye to study chemical reactions and molecular interactions.
Biology: Employed in staining techniques to visualize cellular structures and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in textile dyeing, food coloring, and the production of dye-sensitized solar cells
Mechanism of Action
The mechanism of action of Chlorantine yellow involves its ability to bind to specific molecular targets and emit fluorescence. The dye interacts with cellular components, allowing researchers to observe and analyze biological processes. The pathways involved include the excitation of electrons and the subsequent emission of light, which is detected using specialized equipment.
Comparison with Similar Compounds
Chlorantine yellow is unique due to its specific chemical structure and properties. Similar compounds include:
Fluorescein: Another widely used fluorescent dye with different spectral properties.
Rhodamine: Known for its bright fluorescence and used in various staining applications.
Eosin: Commonly used in histology for staining tissues.
This compound stands out for its versatility and effectiveness in multiple applications, making it a valuable tool in scientific research and industry .
Properties
Molecular Formula |
C28H16N4Na4O16S4 |
---|---|
Molecular Weight |
884.7 g/mol |
IUPAC Name |
tetrasodium;2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI Key |
WMXWHKMEODSTIM-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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